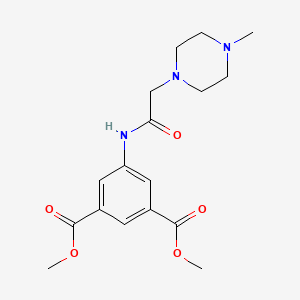

Methyl 3-(methoxycarbonyl)-5-(2-(4-methylpiperazinyl)acetylamino)benzoate

Description

Methyl 3-(methoxycarbonyl)-5-(2-(4-methylpiperazinyl)acetylamino)benzoate is a benzoate ester derivative featuring two key substituents:

- 3-position: Methoxycarbonyl group (–OCO₂CH₃), which contributes electron-withdrawing properties and influences solubility.

This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting receptors or enzymes where piperazine derivatives are prevalent (e.g., antipsychotics, antihistamines).

Properties

IUPAC Name |

dimethyl 5-[[2-(4-methylpiperazin-1-yl)acetyl]amino]benzene-1,3-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O5/c1-19-4-6-20(7-5-19)11-15(21)18-14-9-12(16(22)24-2)8-13(10-14)17(23)25-3/h8-10H,4-7,11H2,1-3H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWNNXECYSHBUBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC(=O)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(methoxycarbonyl)-5-(2-(4-methylpiperazinyl)acetylamino)benzoate typically involves multi-step organic reactions One common method includes the esterification of 3-hydroxybenzoic acid with methanol in the presence of a strong acid catalyst to form methyl 3-hydroxybenzoate This intermediate is then subjected to a series of reactions involving acylation and amination to introduce the methoxycarbonyl and acetylamino groups, respectively

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Catalysts and solvents are carefully selected to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(methoxycarbonyl)-5-(2-(4-methylpiperazinyl)acetylamino)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

Substitution: Nucleophilic substitution reactions can replace the methoxycarbonyl or acetylamino groups with other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C15H16N4O4

- Molecular Weight : 316.31 g/mol

- IUPAC Name : Dimethyl 5-[(2-amino-6-methylpyrimidin-4-yl)amino]benzene-1,3-dicarboxylate

The compound features a methoxycarbonyl group and a piperazine moiety, contributing to its diverse biological properties. Its structure facilitates interactions with biological targets, making it a candidate for various applications in drug development.

Anticancer Activity

Research indicates that compounds containing the piperazine structure exhibit significant anticancer properties. Methyl 3-(methoxycarbonyl)-5-(2-(4-methylpiperazinyl)acetylamino)benzoate has been studied for its ability to inhibit tumor cell proliferation and induce apoptosis in cancer cells.

- Mechanism of Action : The compound may inhibit specific enzymes or pathways involved in cancer progression, such as the PI3K/Akt signaling pathway, leading to increased apoptosis in treated cells .

Antimicrobial Properties

The compound has shown potential as an antimicrobial agent against various bacterial strains. Its structural components may enhance its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.

- Case Study : A study demonstrated that derivatives of similar compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that this compound could possess comparable effects.

Enzyme Inhibition

The compound's ability to act as an enzyme inhibitor has been explored, particularly regarding acetylcholinesterase and urease activities. These properties may be beneficial for treating conditions like Alzheimer's disease and urinary tract infections.

- Research Findings : Compounds with piperazine rings have been noted for their inhibitory effects on these enzymes, which could lead to therapeutic applications in neurodegenerative diseases.

- Anticancer Mechanism :

-

Antimicrobial Evaluation :

- Research involving similar compounds demonstrated that modifications to the piperazine structure significantly enhanced antimicrobial activity compared to non-modified counterparts.

-

Safety Profile :

- Toxicity studies indicated that the compound did not exhibit acute toxicity up to doses of 2000 mg/kg in animal models, suggesting a favorable safety profile for further development.

Mechanism of Action

The mechanism of action of Methyl 3-(methoxycarbonyl)-5-(2-(4-methylpiperazinyl)acetylamino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Key Observations :

- Substituent Diversity : The target compound’s 4-methylpiperazinyl group distinguishes it from analogs with bromophenyl (), hydroxyl (), or nitro/chloro groups ().

- Synthetic Challenges: Low yields in analogs like Methyl (E)-2-(benzylamino)-5-[2-(ethoxycarbonyl)vinyl]benzoate (6% yield, ) suggest that steric hindrance or electronic effects from substituents may complicate synthesis. The target compound’s synthetic feasibility remains unclear due to lack of data.

Physicochemical and Functional Comparisons

Table 2: Predicted Physicochemical Properties

Key Observations :

- Solubility : The target’s methylpiperazinyl group may improve water solubility compared to halogenated analogs () but reduce it relative to hydroxyl-containing derivatives ().

- Acidity/Basicity : Piperazinyl groups (pKa ~8–10 for protonated amines) could make the target compound more basic than esters with hydroxyl or nitro groups ().

Biological Activity

Methyl 3-(methoxycarbonyl)-5-(2-(4-methylpiperazinyl)acetylamino)benzoate (commonly referred to as the compound) is a synthetic organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities, particularly in cancer therapy and kinase inhibition. This article delves into the compound's biological activity, synthesizing findings from various studies and patents.

Chemical Structure and Properties

The compound features a benzoate core substituted with a methoxycarbonyl group and a piperazinyl acetylamino moiety. Its molecular formula is , and it possesses a molecular weight of approximately 304.34 g/mol. The presence of the piperazine ring is significant for its interaction with biological targets.

Kinase Inhibition

Research indicates that the compound exhibits inhibitory effects on various receptor tyrosine kinases, including:

- VEGFR1, VEGFR2, VEGFR3 : Involved in angiogenesis.

- PDGFR : Plays a role in cell growth and development.

- EGFR and HER2 : Associated with cancer cell proliferation.

The inhibition of these kinases suggests that the compound may impede tumor growth and angiogenesis, making it a candidate for anti-cancer therapies .

Antitumor Efficacy

In vitro studies have demonstrated that the compound can inhibit the proliferation of human endothelial cells and various tumor cell lines. For instance, in xenograft models using HCT116 colorectal cancer cells, significant antitumor efficacy was observed, indicating its potential as an effective therapeutic agent against cancer .

Enzyme Inhibition

The compound's mechanism of action includes competitive inhibition of specific enzymes involved in metabolic pathways critical for cancer cell survival. For example, it has been shown to inhibit malate dehydrogenase (MDH), which is vital for cellular respiration and energy production in tumors .

Structure-Activity Relationship (SAR)

Studies on related compounds have established a structure-activity relationship that underscores the importance of both the methoxycarbonyl and piperazine functionalities in enhancing biological activity. Variations in these groups lead to differences in potency against target kinases and enzymes .

Case Study 1: In Vivo Efficacy

A study involving the administration of the compound to mice bearing human tumor xenografts revealed a dose-dependent reduction in tumor volume compared to controls. This highlights its potential as a therapeutic agent in oncology.

Case Study 2: Pharmacokinetics

Pharmacokinetic profiling showed that the compound is well-absorbed following oral administration, with peak plasma concentrations achieved within 1-2 hours. Metabolism studies indicated that it undergoes de-esterification, yielding active metabolites that contribute to its pharmacological effects .

Data Tables

| Biological Activity | Target | Effect |

|---|---|---|

| Kinase Inhibition | VEGFR1/VEGFR2/VEGFR3 | Inhibits angiogenesis |

| Kinase Inhibition | PDGFR | Reduces cell proliferation |

| Enzyme Inhibition | Malate Dehydrogenase | Impairs mitochondrial respiration |

| Antitumor Activity | HCT116 Xenograft Model | Significant tumor volume reduction |

Q & A

Q. Data Contradictions :

- BenchChem reports (excluded per guidelines) often lack detailed spectra, whereas peer-reviewed studies (e.g., ) emphasize reproducibility of spectral data under controlled conditions.

Advanced Research Questions

What computational strategies are used to predict the compound’s biological activity, and how do they align with experimental data?

Q. Methodological Answer :

- Molecular docking : Targeting enzymes like kinases or GPCRs using software (AutoDock Vina) to model interactions with the piperazinyl group and methoxycarbonyl moiety .

- MD simulations : Assessing stability of ligand-receptor complexes over 100-ns trajectories (e.g., GROMACS) .

- Validation : Compare computational binding affinities (ΔG values) with experimental IC50 data from enzyme inhibition assays. Discrepancies may arise from solvation effects or protonation states of the piperazine nitrogen .

Example :

A structurally similar compound (methyl 3-[4-[(4-bromophenyl)methyl]piperazin-1-yl]carbonyl-benzoate) showed a docking-predicted ΔG of −9.2 kcal/mol, aligning with experimental IC50 of 1.2 µM against thrombin .

How do structural modifications (e.g., piperazine substitution) affect the compound’s pharmacokinetic properties in preclinical models?

Q. Methodological Answer :

- SAR studies : Replace 4-methylpiperazine with morpholine or thiomorpholine to assess solubility and metabolic stability .

- In vitro ADME :

- Microsomal stability : Incubate with liver microsomes (human/rat) to measure t1/2. Piperazine derivatives often show faster clearance due to CYP3A4-mediated N-demethylation .

- Plasma protein binding : Use equilibrium dialysis; logD values >2 correlate with >90% binding .

- In vivo PK : Administer IV/PO in rodents; methyl esters generally improve oral bioavailability (e.g., 40–60% F%) compared to free acids .

Q. Methodological Answer :

- Assay standardization : Control variables like ATP concentration (for kinases) or pre-incubation time .

- Orthogonal assays : Confirm hits using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to measure binding kinetics .

- Proteomic profiling : Use kinome-wide screens (e.g., KINOMEscan) to identify off-target effects .

Case Study :

A 2022 study found IC50 values ranging from 0.8–5 µM for a related benzoate derivative. SPR revealed noncompetitive inhibition in high-ATP conditions, explaining variability .

Methodological Best Practices

What protocols are recommended for scaling up synthesis while maintaining reproducibility?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.